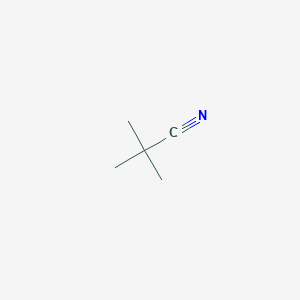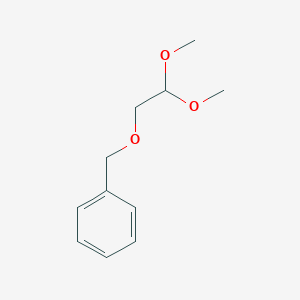
Benzyloxyacetaldehyde dimethyl acetal
Descripción general
Descripción
Benzyloxyacetaldehyde dimethyl acetal (BADMA) is an organic compound of the aldehyde family. It is a colorless liquid that is soluble in organic solvents. It has a wide range of applications in the laboratory and in industry, including as a reagent in organic synthesis, as a solvent, and as a fuel additive. BADMA is also used in the production of pharmaceuticals, cosmetics, and other products.
Aplicaciones Científicas De Investigación
1. HIV Research
Benzyloxyacetaldehyde dimethyl acetal has been utilized in the synthesis of a novel analogue of 3′-deoxythymidine for HIV research. This compound, after being synthesized from this compound and methyl glycerate, demonstrated significant inhibition of HIV infectivity and cytopathic effect in ATH8 cells at specific concentrations, without adversely affecting the growth of uninfected control cells. This highlights its potential in HIV treatment research (Norbeck, Spanton, Broder, & Mitsuya, 1989).
2. Photochemical Acetalization in Protic Media
Research has shown that carbonyl compounds can be converted into their corresponding dimethyl acetals efficiently through a photochemical reaction in methanol. This process is catalyzed by chloranil and is particularly effective with aldehydes. The study suggests the involvement of a photochemically generated acid in this reaction, demonstrating an innovative approach to acetalization processes (De Lijser & Rangel, 2004).
3. Hydrolysis of Benzaldehyde Dimethyl Acetal
The kinetics of hydrolysis of benzaldehyde dimethyl acetal, a related compound, has been examined using a circulated batch reactor. This study, conducted in dioxane with Amberlite IR-120 as a catalyst, provided insights into the equilibrium constant for the hydrolysis and the reaction's kinetic expression. This research contributes to a deeper understanding of acetal hydrolysis mechanisms (Altıokka & Hoşgün, 2007).
4. Solid-Phase Synthesis Applications
A study on benzyloxybenzaldehyde dimethyl acetal resin revealed its effectiveness for immobilizing 1,3-diols. This research has implications for the solid-phase synthesis of 1-dethia-1-oxacephams, indicating its potential application in pharmaceutical synthesis and related fields (Furman et al., 1999).
5. Glycerol Condensation to Cyclic Acetals
Investigations into the acid-catalysed condensation of glycerol with benzaldehyde, formaldehyde, acetone, and their dimethyl acetals to [1,3]dioxan-5-ols and [1,3]dioxolan-4-yl-methanols have been conducted. This study is pivotal for the development of novel platform chemicals from renewable materials, showcasing the potential of such reactions in sustainable chemistry (Deutsch, Martin, & Lieske, 2007).
Mecanismo De Acción
Target of Action
Benzyloxyacetaldehyde dimethyl acetal is a non-natural aldehyde
Mode of Action
The mode of action of this compound involves its reaction with other compounds. It undergoes an enantioselective Mukaiyama aldol reaction with silylketene acetal nucleophiles in the presence of a C2-symmetric bis(oxazolinyl)pyridine Cu(II) complex . This reaction results in the formation of new carbon-carbon bonds, which is a key step in the synthesis of complex organic molecules.
Result of Action
The result of the action of this compound is the formation of new organic compounds through the Mukaiyama aldol reaction . These new compounds could have various effects at the molecular and cellular level, depending on their specific structures and properties.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the yield and selectivity of the Mukaiyama aldol reaction it undergoes can be affected by the temperature, solvent, and the presence of other substances . Furthermore, the stability of this compound could be affected by factors such as pH and exposure to light or oxygen.
Safety and Hazards
Propiedades
IUPAC Name |
2,2-dimethoxyethoxymethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c1-12-11(13-2)9-14-8-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QITBBLPNYKECAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(COCC1=CC=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427364 | |
| Record name | BENZYLOXYACETALDEHYDE DIMETHYL ACETAL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127657-97-0 | |
| Record name | BENZYLOXYACETALDEHYDE DIMETHYL ACETAL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



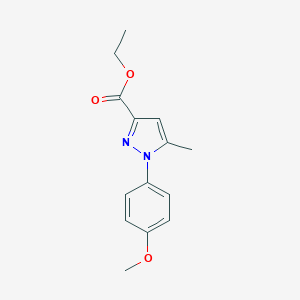

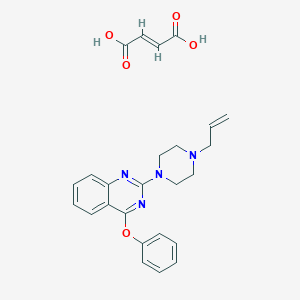

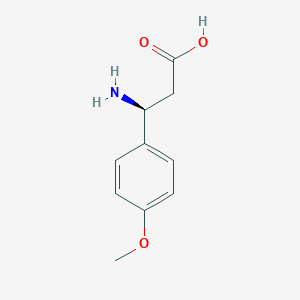


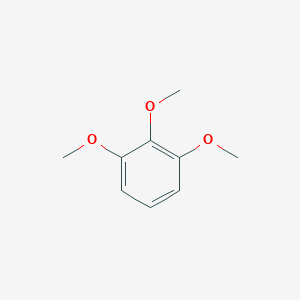
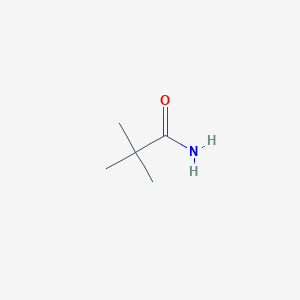
![7-Phenyl-2-(trifluoromethyl)-3,6-dihydroimidazo[4,5-e]pyrido[3,4-b]indole](/img/structure/B147660.png)
